1-[(2-Aminoethyl)sulfanyl]-4-iodobenzene
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Overview
Description
1-[(2-Aminoethyl)sulfanyl]-4-iodobenzene is an organic compound with the molecular formula C8H10INS It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a sulfanyl group linked to an aminoethyl chain
Preparation Methods
The synthesis of 1-[(2-Aminoethyl)sulfanyl]-4-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-iodoaniline and 2-chloroethylamine hydrochloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 4-iodoaniline undergoes a nucleophilic substitution reaction with 2-chloroethylamine hydrochloride in an appropriate solvent like ethanol or dimethylformamide (DMF) under reflux conditions.
Chemical Reactions Analysis
1-[(2-Aminoethyl)sulfanyl]-4-iodobenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles like cyanide, thiolates, or amines under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Scientific Research Applications
1-[(2-Aminoethyl)sulfanyl]-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Mechanism of Action
The mechanism of action of 1-[(2-Aminoethyl)sulfanyl]-4-iodobenzene involves its interaction with biological molecules through covalent bonding. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity or alteration of protein function. The iodine atom can also participate in halogen bonding, which can influence molecular recognition and binding affinity .
Comparison with Similar Compounds
1-[(2-Aminoethyl)sulfanyl]-4-iodobenzene can be compared with similar compounds such as:
1-[(2-Aminoethyl)sulfanyl]benzene: Lacks the iodine atom, making it less reactive in halogen bonding and coupling reactions.
4-Iodoaniline: Lacks the sulfanyl group, limiting its ability to form disulfide bonds with biological molecules.
1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene: Contains a bromine atom instead of iodine, which affects its reactivity and binding properties due to the difference in halogen size and electronegativity.
Properties
Molecular Formula |
C8H10INS |
---|---|
Molecular Weight |
279.14 g/mol |
IUPAC Name |
2-(4-iodophenyl)sulfanylethanamine |
InChI |
InChI=1S/C8H10INS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 |
InChI Key |
TXVXTIGZFUDEBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCCN)I |
Origin of Product |
United States |
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